![molecular formula C15H20N2O4 B2717347 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid CAS No. 940477-91-8](/img/structure/B2717347.png)
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is an organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a butyrylamino group attached to an aniline moiety, which is further connected to a pentanoic acid chain. It is used in various research applications, particularly in the field of proteomics .
準備方法
The synthesis of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid typically involves the following steps:
Formation of the butyrylamino group: This can be achieved by reacting butyric acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the butyrylamino aniline intermediate.
Attachment to the pentanoic acid chain: The intermediate is then reacted with glutaric anhydride under basic conditions to form the final product, this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
化学反応の分析
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl groups into alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Pharmacological Applications
1.1 Gastrin Receptor Antagonism
One of the primary applications of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is its role as a gastrin receptor antagonist. Research indicates that derivatives of this compound can inhibit the binding of gastrin to CCK receptors, which are crucial in regulating gastric acid secretion. For instance, studies have demonstrated that certain derivatives exhibit selective antagonistic effects on CCK-A and CCK-B receptors, thereby providing insights into potential therapeutic strategies for conditions like peptic ulcers and gastritis .
1.2 Alzheimer's Disease Treatment
Another significant application is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Compounds similar to this compound have been investigated for their ability to modulate neurochemical pathways involved in cognitive function. The inhibition of specific receptors linked to amyloid plaque formation may offer a pathway for developing therapeutic agents aimed at alleviating symptoms or slowing disease progression .
Mechanistic Studies
2.1 Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties. Research has focused on how modifications to the chemical structure influence receptor binding affinities and biological activity. This knowledge is essential for designing more effective derivatives with enhanced selectivity and potency against targeted receptors .
Case Studies
Summary of Findings
The applications of this compound span various therapeutic areas, primarily focusing on its antagonistic effects on gastrin receptors and potential neuroprotective properties in Alzheimer's disease. Continued research into its structure-activity relationships will likely yield more effective derivatives, enhancing its utility in clinical settings.
作用機序
The mechanism of action of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The butyrylamino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. The aniline moiety can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity. These interactions can lead to changes in protein conformation, stability, and activity, thereby influencing various biological processes .
類似化合物との比較
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid can be compared with other similar compounds, such as:
5-[4-(Acetylamino)anilino]-5-oxopentanoic acid: This compound has an acetylamino group instead of a butyrylamino group, leading to differences in hydrophobicity and reactivity.
5-[4-(Propionylamino)anilino]-5-oxopentanoic acid: The presence of a propionylamino group results in distinct chemical and biological properties compared to the butyrylamino derivative.
5-[4-(Benzoylamino)anilino]-5-oxopentanoic acid: The benzoylamino group introduces aromaticity, affecting the compound’s interactions with proteins and other biomolecules.
The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s chemical reactivity and biological activity.
生物活性
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid (CAS No. 940477-91-8) is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a butyrylamino group linked to an aniline moiety, contributing to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. It has been shown to exhibit:
- Inhibition of CCK receptors : This compound has been evaluated for its ability to inhibit cholecystokinin (CCK) receptors, which play a crucial role in digestion and satiety. The inhibition of these receptors can lead to reduced gastric acid secretion and altered digestive processes .
- Anticancer properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activities, potentially through apoptosis induction in cancer cell lines .
Antiproliferative Effects
A study evaluating the antiproliferative effects of various derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values were reported as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | M-HeLa (cervical cancer) | 15.2 |
Lorglumide (parent compound) | Rat gastric glands | 8.7 |
These results indicate that the compound may serve as a lead structure for developing more potent anticancer agents .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. In vitro tests showed it could inhibit the growth of various bacterial strains, including resistant strains:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
Staphylococcus aureus | 20 |
Pseudomonas aeruginosa | 12 |
These findings suggest that it may have potential as an antimicrobial agent .
Case Studies
- Gastric Secretion Inhibition : A study involving the perfused rat stomach model demonstrated that the administration of this compound led to a significant reduction in acid secretion induced by pentagastrin infusion, highlighting its potential therapeutic application in managing gastric disorders .
- Cancer Treatment : In a recent clinical trial, derivatives of this compound were administered to patients with advanced cancer types. Results indicated a partial response in several cases, warranting further investigation into its efficacy and safety profile .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the butyrylamino group and variations in the aniline moiety have been shown to significantly affect receptor binding affinity and biological efficacy.
Key SAR Findings
- Substituent Variations : Introduction of electron-withdrawing groups on the aromatic ring enhances receptor affinity.
- Chain Length Modifications : Alterations in the length of the carbon chain connecting functional groups can influence both solubility and biological activity.
特性
IUPAC Name |
5-[4-(butanoylamino)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYALWFVXWRKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。